METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE
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Overview
Description
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an acetamidophenyl group and a formamido group attached to a methyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE typically involves the reaction of 4-acetamidophenylamine with formic acid and methyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[(2-ACETAMIDOPHENYL)FORMAMIDO]ACETATE: Similar in structure but with a different position of the acetamidophenyl group.
METHYL 2-(4-ACETAMIDOPHENYL)ACETATE: Lacks the formamido group, making it less versatile in certain reactions.
Uniqueness
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 2-[(4-acetamidobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)14-10-5-3-9(4-6-10)12(17)13-7-11(16)18-2/h3-6H,7H2,1-2H3,(H,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFYHINOTVYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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